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Compound of Interest

Compound Name: 4-Bromo-2,6-dichloroanisole

Cat. No.: B175122

The thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, heat
capacity, and Gibbs free energy of formation, are fundamental to understanding its stability,
reactivity, and phase behavior. For substituted haloanisoles, these properties are influenced by
the nature of the halogen substituent (F, Cl, Br, I), its position on the aromatic ring (ortho, meta,
para), and the presence of other substituents.

Quantitative Data

The following tables summarize the available quantitative thermodynamic data for various
substituted haloanisoles. It is important to note that comprehensive experimental data for all
isomers are not readily available in the literature. In such cases, computational methods are
often employed to estimate these properties.

Table 1: Thermodynamic Properties of Fluoroanisoles

AfHo(I, 298.15  AvapH°(298.15  AfH°(g, 298.15

Compound Isomer

K) (kJ-mol—?) K) (kJ-mol~?) K) (kJ-mol~?)
Fluoroanisole ortho -165.7+1.5 448+ 0.4 -1209+1.6
Fluoroanisole meta -173.2+1.3 441+04 -129.1+1.4
Fluoroanisole para -1749+1.2 445+ 0.5 -130.4+1.3

Table 2: Thermodynamic and Electronic Properties of Chloroanisoles
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A 2022 study on chloro-substituted anisoles using quantum chemical calculations indicated that
thermodynamic functions such as constant pressure heat capacity (C_p), enthalpy (H), and
entropy (S) increase with temperature for anisole and its chloro-substituted derivatives[1][2].
The study also reported the following electronic properties:

Compound Property Value
Anisole Excitation Energy 5.770 eV[1]
Electronegativity 3.2850 eV[1]

p-Chloroanisole Energy Gap 5.481 eV[1]
Chemical Hardness 2.7405 eV[1]

Table 3: Physical and Thermodynamic Properties of Bromoanisoles

. Heat of
] o Density Heat of o
Compoun Melting Boiling . Vaporizati
Isomer ] ] (g/mL at Fusion
d Point (°C) Point (°C) on
25°C) (kcallmol)
(kcallmol)
2-
Bromoanis ortho 2.5 216 1.502 - -
ole
3-
Bromoanis meta 2 210-211 1.490 - -
ole
4-
Bromoanis  para 10 223 1.494[3] 4.8[3] 10.2[3]
ole

Table 4: Available Data for lodoanisoles

Critically evaluated thermophysical and thermochemical property data for p-iodoanisole are
available through the NIST/TRC Web Thermo Tables[4]. This database includes information on
properties such as enthalpy of vaporization and heat capacity at saturation pressure as a
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function of temperature[4]. Specific values from this database require direct access. Other
physical properties are listed below.

Compound Isomer Melting Point (°C) Boiling Point (°C)
o-lodoanisole ortho - 237

m-lodoanisole meta - 244

p-lodoanisole para 50-53[5] 237[5]

Experimental and Computational Methodologies

The determination of thermodynamic properties of substituted haloanisoles involves a
combination of experimental techniques and computational modeling.

Experimental Protocols

2.1.1. Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is a standard experimental technique used to determine the heat of
combustion of a substance at constant volume. From this, the standard enthalpy of combustion
and, subsequently, the standard enthalpy of formation can be calculated.

Detailed Methodology:

» Sample Preparation: A precisely weighed sample (typically 0.8-1.0 g) of the haloanisole is
placed in a crucible inside the bomb calorimeter. For liquid samples, a gelatin capsule or a
specific liquid sample holder is used.

o Fuse Wire: A fuse wire of known length and material (e.g., nickel-chromium) is connected to
the electrodes within the bomb, with the wire in contact with the sample.

o Bomb Assembly: A small, known amount of distilled water (typically 1 mL) is added to the
bottom of the bomb to saturate the internal atmosphere and ensure that any water formed
during combustion is in the liquid state. The bomb is then sealed.
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Pressurization: The bomb is purged with a small amount of oxygen to remove atmospheric
nitrogen and then filled with high-purity oxygen to a pressure of approximately 25-30 atm.

Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the
calorimeter's bucket. The calorimeter is then sealed, and the stirrer is activated to ensure a
uniform water temperature.

Temperature Equilibration and Measurement: The system is allowed to reach thermal
equilibrium. The initial temperature is recorded with a high-precision thermometer (to
0.001°C) for a set period before ignition to establish a baseline.

Ignition: The sample is ignited by passing an electric current through the fuse wire.

Post-Ignition Temperature Measurement: The temperature of the water is recorded at regular
intervals as it rises and then begins to cool.

Corrections: Corrections are made for the heat released by the combustion of the fuse wire
and for the formation of any side products, such as nitric acid from residual nitrogen.

Calculation of Heat Capacity: The effective heat capacity of the calorimeter system is
determined by combusting a standard substance with a known heat of combustion, such as
benzoic acid.

Calculation of Enthalpy of Combustion: The heat of combustion of the haloanisole is
calculated from the corrected temperature rise and the heat capacity of the calorimeter. The
standard enthalpy of formation is then derived using Hess's Law.
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Experimental workflow for bomb calorimetry.
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Computational Protocols

2.2.1. Density Functional Theory (DFT) Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful
tools for predicting the thermodynamic properties of molecules. These methods can provide
accurate estimates, especially when experimental data are scarce.

Detailed Methodology:

e Molecular Structure Optimization: The 3D structure of the substituted haloanisole molecule is
built. A geometry optimization is then performed to find the lowest energy conformation of the
molecule. This is typically done using a functional like B3LYP with a suitable basis set (e.qg.,
6-311++G(d,p)).

 Vibrational Frequency Calculation: Once the geometry is optimized, a frequency calculation
is performed at the same level of theory. This calculation serves two purposes:

o It confirms that the optimized structure is a true minimum on the potential energy surface
(i.e., no imaginary frequencies).

o It provides the vibrational frequencies that are used to calculate the zero-point vibrational
energy (ZPVE) and the thermal contributions to enthalpy and entropy.

o Thermochemical Analysis: The output of the frequency calculation is used to compute
various thermodynamic properties at a specified temperature and pressure (usually 298.15 K
and 1 atm). These properties include:

(¢]

Zero-Point Energy (ZPE)

[¢]

Enthalpy (H)

[¢]

Heat Capacity (C_v and C_p)

[e]

Entropy (S)

o Calculation of Enthalpy of Formation: The gas-phase enthalpy of formation (AfH°(Q)) is
typically calculated using an isodesmic reaction approach. This involves constructing a
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balanced reaction where the types of chemical bonds are conserved on both the reactant
and product sides. By using known experimental enthalpies of formation for the other
species in the reaction, the enthalpy of formation of the target haloanisole can be accurately
determined.

Calculation of Gibbs Free Energy of Formation: The Gibbs free energy of formation (AfG°)
can be calculated from the enthalpy of formation (AfH°) and the entropy of formation (AfS°)
using the Gibbs equation: AfG° = AfH° - TAfS®.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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